Bienvenue dans la boutique en ligne BenchChem!

Adenosine, N-cyclopentyl-2'-deoxy-

Adenosine A1 receptor Partial agonism Cardiovascular pharmacology

Adenosine, N-cyclopentyl-2′-deoxy- (systematically referred to as 2′-deoxy-N6-cyclopentyladenosine or 2′dCPA; CAS 170711-45-2) is a synthetic purine nucleoside analog belonging to the N6-cyclopentyladenosine (CPA) class of adenosine receptor ligands. It is distinguished from the parent full agonist CPA by the absence of the 2′-hydroxyl group on the ribose moiety, a structural modification that converts it from a full agonist into a partial agonist at the adenosine A1 receptor (A1AR).

Molecular Formula C15H21N5O3
Molecular Weight 319.36 g/mol
CAS No. 170711-45-2
Cat. No. B3048477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine, N-cyclopentyl-2'-deoxy-
CAS170711-45-2
Molecular FormulaC15H21N5O3
Molecular Weight319.36 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)C4CC(C(O4)CO)O
InChIInChI=1S/C15H21N5O3/c21-6-11-10(22)5-12(23-11)20-8-18-13-14(16-7-17-15(13)20)19-9-3-1-2-4-9/h7-12,21-22H,1-6H2,(H,16,17,19)/t10-,11+,12+/m0/s1
InChIKeyVBGZTYNASPQLSI-QJPTWQEYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2′-Deoxy-N6-cyclopentyladenosine (CAS 170711-45-2): A Prototypical Adenosine A1 Receptor Partial Agonist for Cardiovascular and Neuroinflammatory Research


Adenosine, N-cyclopentyl-2′-deoxy- (systematically referred to as 2′-deoxy-N6-cyclopentyladenosine or 2′dCPA; CAS 170711-45-2) is a synthetic purine nucleoside analog belonging to the N6-cyclopentyladenosine (CPA) class of adenosine receptor ligands . It is distinguished from the parent full agonist CPA by the absence of the 2′-hydroxyl group on the ribose moiety, a structural modification that converts it from a full agonist into a partial agonist at the adenosine A1 receptor (A1AR) [1]. The compound has been characterized in vivo as a tool for probing adenosine receptor partial agonism, and explored in preclinical models of organophosphate poisoning, neuropathic pain, and neuroinflammation [2][3].

Why 2′-Deoxy-N6-cyclopentyladenosine Cannot Be Substituted by CPA, CCPA, or Other N6-Cyclopentyladenosine Analogs


Within the N6-cyclopentyladenosine family, small structural modifications produce large functional shifts in intrinsic efficacy at the adenosine A1 receptor. The parent compound CPA (CAS 41552-82-3) acts as a full agonist, eliciting a maximal bradycardic response in rats that is substantially greater than that of 2′dCPA [1]. Conversely, the 2-chloro analog CCPA (CAS 37739-05-2) exhibits even higher A1 affinity (Ki ≈ 0.4 nM vs. 0.8 nM for CPA in rat brain membranes) and retains full agonism, while the 5′-deoxy analog 5′dCPA behaves as a full agonist with distinct brain penetration kinetics [2][3]. 2′dCPA occupies a unique position as a partial agonist with an Emax significantly lower than all other deoxyribose CPA analogs, meaning that simple receptor binding affinity alone does not predict its attenuated functional output [1]. Indiscriminate substitution with any of these close structural relatives therefore risks introducing unintended differences in maximal effect, potency, brain distribution, and therapeutic window in experimental models. The quantitative evidence below clarifies precisely where 2′dCPA diverges from its closest analogs.

Quantitative Differentiation of 2′-Deoxy-N6-cyclopentyladenosine Versus Closest Analogs: A Head-to-Head Evidence Guide


In Vivo Partial Agonism: 2′dCPA Exhibits a Significantly Lower Emax for Bradycardia Than 5′dCPA, 3′dCPA, and CPA

In a direct head-to-head in vivo comparison of all deoxyribose CPA analogs, the maximal heart-rate-lowering effect (Emax) of 2′dCPA was significantly lower than those of 5′dCPA, 3′dCPA, and the parent full agonist CPA, establishing 2′dCPA as a partial agonist. The potency (free-drug EC50,u) of 2′dCPA for bradycardia was 830 ± 210 nM, compared with 19 ± 6 nM for 5′dCPA and 56 ± 11 nM for 3′dCPA, representing an approximately 44-fold lower potency than 5′dCPA. The rank order of maximal bradycardic effect correlated with the rank order of GTP-shift values determined in vitro, confirming that the reduced Emax arises from lower intrinsic efficacy at the A1 receptor rather than pharmacokinetic factors [1].

Adenosine A1 receptor Partial agonism Cardiovascular pharmacology Bradycardia Emax

Brain Uptake Clearance: 2′dCPA Exhibits Intermediate BBB Penetration, Distinct from Both 5′dCPA (High) and CPA/MCPA (Low)

In an in situ rat brain perfusion study directly comparing four synthetic A1 adenosine receptor agonists, the brain uptake clearance (Kin) of 2′dCPA was 0.022 ± 0.0028 ml·min⁻¹·g⁻¹. This value is approximately 5.5-fold lower than that of 5′dCPA (0.12 ± 0.054 ml·min⁻¹·g⁻¹), but slightly higher than CPA (0.018 ± 0.0020 ml·min⁻¹·g⁻¹) and approximately 5-fold higher than MCPA (0.0045 ± 0.0012 ml·min⁻¹·g⁻¹). The transport was not significantly altered by the nucleoside transporter inhibitor NBTI, indicating that rENT1 does not mediate the brain uptake of these compounds. Binding to blood constituents was identified as a factor restricting brain distribution [1].

Blood-brain barrier Brain penetration CNS drug delivery rENT1 transporter

Anti-Hyperalgesic Efficacy in Neuropathic Pain: 2′dCPA Achieves Full Efficacy Despite Partial A1 Agonism, But With Reduced Potency Relative to 5′dCPA

In the rat chronic constriction injury (CCI) model of neuropathic pain, both 2′dCPA and the partial agonist MCPA demonstrated full agonist efficacy for the anti-hyperalgesic endpoint, despite their known partial agonist character at A1AR-mediated cardiovascular endpoints. The EC50 values for anti-hyperalgesia were 2660 ± 1200 ng/ml for 2′dCPA and 3170 ± 1460 ng/ml for MCPA, compared with 178 ± 51 ng/ml for the reference full agonist 5′dCPA. Thus, 2′dCPA was approximately 15-fold less potent than 5′dCPA but achieved comparable maximal anti-hyperalgesic effect, indicating a dissociation between cardiovascular and anti-nociceptive efficacy for this compound [1].

Neuropathic pain Anti-hyperalgesic Chronic constriction injury Pharmacokinetic-pharmacodynamic modeling

A1 Receptor Binding Affinity: 2′dCPA Retains Low Nanomolar Affinity (Ki ~35 nM, Rat A1) While Achieving Partial Agonism Through Reduced GTP Shift

2′dCPA binds to the rat brain adenosine A1 receptor with a Ki of approximately 35 nM as determined by displacement of [³H]DPCPX [1]. In comparison, the parent full agonist CPA exhibits a Ki of 0.8 nM in the same rat brain membrane preparation, making 2′dCPA approximately 44-fold weaker in binding affinity. However, the defining mechanistic feature is not the absolute affinity but the GTP shift—the ratio of binding affinity in the presence versus absence of GTP—which serves as an in vitro measure of intrinsic efficacy. The GTP shift for 2′dCPA is substantially lower than for CPA, consistent with its partial agonist classification [2]. This reduced GTP shift was quantitatively correlated in vivo with the lower Emax for bradycardia, validating the mechanistic basis for 2′dCPA's unique pharmacological fingerprint within the CPA analog series [2].

Adenosine A1 receptor Radioligand binding GTP shift Intrinsic efficacy Structure-activity relationship

Neuroinflammation Modulation: N6-Cyclopentyl-2′-deoxyadenosine Derivatives Prevent Cytokine-Induced Inflammatory Response in N13 Microglial Cells

In a study examining A1AR agonists for neuroinflammation modulation, N6-cyclopentyl-2′-deoxyadenosine (unsubstituted at the 2-position) and its 2-substituted analogs were evaluated in N13 microglial cells stimulated with a pro-inflammatory cytokine cocktail (TNF-α, IL-1β, and IFN-γ). A1AR agonists from this series were able, to varying degrees, to prevent the inflammatory effect. The most effective compounds (compounds 1 and 6) in combined therapy with A2AAR antagonists produced an effect exceeding that of maximal doses of each agent alone, demonstrating synergistic modulation [1]. While the unsubstituted 2′-deoxy-N6-cyclopentyladenosine was used among a panel of congeners, the study illustrates that its scaffold serves as a validated starting point for neuroinflammation studies, with substitution at the 2-position capable of further tuning selectivity and efficacy [1][2].

Neuroinflammation Microglia Cytokine cocktail A1AR agonist Neuroprotection

Pharmacokinetic Profile Under Pathophysiological Conditions: 2′dCPA Brain Distribution Is Preserved During Sarin Poisoning

In a study evaluating 2′dCPA (20 mg/kg i.v.) in sarin-poisoned rats (144 μg/kg s.c.), a five-compartment pharmacokinetic model revealed that the volume of distribution in blood was modestly altered by sarin intoxication (177 ± 7 ml versus 148 ± 8 ml in controls), but the intercompartmental transport clearance from blood to brain was unaffected (0.21 ± 0.02 vs. 0.21 ± 0.04 μl/min in controls and sarin-poisoned rats, respectively). The brain-to-blood AUC ratio remained identical at 0.02 ± 0.001 in both groups, demonstrating restricted but conserved brain distribution even under the altered physiological state induced by organophosphate poisoning. Despite this preserved brain penetration, 2′dCPA treatment provided limited survival benefit (29% survival at 24 h), attributed to insufficient absolute brain concentrations [1].

Organophosphate poisoning Sarin Blood-brain barrier Pharmacokinetics Brain microdialysis

Optimal Research Application Scenarios for 2′-Deoxy-N6-cyclopentyladenosine Based on Verified Differentiation Evidence


Cardiovascular Safety Pharmacology Studies Requiring A1AR Activation Without Profound Bradycardia

2′dCPA is the tool of choice when experimental protocols demand adenosine A1 receptor engagement but tolerate only a capped reduction in heart rate. Unlike the full agonists CPA and 5′dCPA, which produce a maximal bradycardic response driven by full receptor reserve recruitment, 2′dCPA's partial agonist profile (Emax significantly lower than all other deoxyribose CPA analogs [1]) provides a built-in safety ceiling. This is particularly relevant for in vivo rat models where excessive bradycardia would trigger compensatory reflexes or require early termination [1].

Neuropathic Pain Models Requiring Full Anti-Hyperalgesic Efficacy With Reduced Cardiovascular Risk

In chronic constriction injury models of neuropathic pain, 2′dCPA delivers full anti-hyperalgesic efficacy comparable to full agonists, but with approximately 15-fold lower potency than 5′dCPA and a safer cardiovascular profile [2]. This efficacy–safety dissociation makes it uniquely suitable for prolonged dosing paradigms in pain research, where full A1 agonists would produce cumulative bradycardic effects that limit interpretability of behavioral endpoints [2].

Neuroinflammation Research Targeting Microglial A1AR Pathways

The N6-cyclopentyl-2′-deoxyadenosine scaffold has demonstrated activity in preventing cytokine-induced neuroinflammatory responses in N13 microglial cells, and serves as a validated starting point for medicinal chemistry programs aimed at developing A1AR-targeted neuroprotective agents [3][4]. The combination of partial A1AR agonism with moderate brain penetration (Kin = 0.022 ml·min⁻¹·g⁻¹ [5]) positions 2′dCPA as a reference compound for screening novel A1AR modulators in neuroinflammation assays where central target engagement is required but peripheral cardiovascular side effects must be minimized [3].

Structure–Activity Relationship Studies of Adenosine A1 Receptor Partial Agonists

2′dCPA occupies a unique position in the CPA analog series as the compound with the lowest intrinsic efficacy (lowest GTP shift) among the deoxyribose-substituted CPA analogs [1]. This makes it an essential comparator for SAR studies aimed at understanding how ribose hydroxyl deletion modulates G protein coupling efficiency at the A1 receptor. Its well-characterized in vitro binding (Ki ~35 nM, rat A1 [6]) and in vivo PK/PD profile provide a benchmark against which newly synthesized partial agonists can be systematically evaluated [1][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adenosine, N-cyclopentyl-2'-deoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.